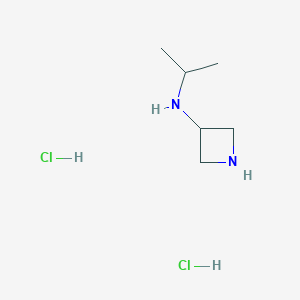

n-Isopropylazetidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

N-propan-2-ylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-5(2)8-6-3-7-4-6;;/h5-8H,3-4H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZYVTWVUHNANR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CNC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20701921 | |

| Record name | N-(Propan-2-yl)azetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888032-75-5 | |

| Record name | N-(Propan-2-yl)azetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Chemistry of N Isopropylazetidin 3 Amine Dihydrochloride

Development of Convergent and Divergent Synthetic Pathways for n-Isopropylazetidin-3-amine (B13497791) Dihydrochloride (B599025)

The synthesis of n-Isopropylazetidin-3-amine dihydrochloride can be approached through several strategic routes, each with its own advantages in terms of efficiency and adaptability. A common precursor for many substituted azetidines is 1-benzhydrylazetidin-3-one, which can be synthesized from 1-benzhydrylazetidin-3-ol (B14779) through oxidation.

A plausible convergent synthetic pathway would involve the preparation of the azetidine (B1206935) core and the N-isopropylamine moiety separately, followed by their coupling. For instance, a protected azetidin-3-one (B1332698) can be reacted with isopropylamine (B41738) under reductive amination conditions. Subsequent deprotection and salt formation would yield the final product.

Divergent pathways, on the other hand, would start from a common azetidine intermediate which can then be functionalized in various ways. For example, azetidin-3-amine (B9764) could be synthesized first and then subjected to N-alkylation with an isopropyl source.

A key intermediate in many azetidine syntheses is 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627). This compound can be synthesized from 1-benzhydrylazetidin-3-ol and serves as a versatile precursor for the introduction of various amines at the 3-position of the azetidine ring. A straightforward, one-step synthesis of azetidine-3-amines can be achieved by reacting this methanesulfonate with a primary or secondary amine.

Exploration of Stereoselective Synthetic Approaches for Azetidine Rings

The stereoselective synthesis of azetidine rings is crucial for the development of chiral therapeutic agents. Several methods have been developed to control the stereochemistry of the azetidine core. One approach involves the use of chiral starting materials, such as amino acids, to construct the azetidine ring with a defined stereochemistry.

Another strategy employs chiral catalysts or auxiliaries to induce stereoselectivity in the ring-forming reaction. For example, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides can produce chiral azetidin-3-ones with high enantiomeric excess. The use of a tert-butanesulfonyl protecting group in this method is advantageous as it can be readily removed under acidic conditions.

Furthermore, stereoselective functionalization of a pre-existing azetidine ring can also be achieved. For instance, diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes allows for the introduction of substituents with high stereocontrol.

Optimization of Synthetic Conditions for Enhanced Yield and Purity

The optimization of synthetic conditions is a critical step in the development of an efficient and scalable process for the synthesis of this compound. Key parameters that are often optimized include reaction temperature, solvent, catalyst, and the stoichiometry of reagents.

For the reductive amination of an azetidin-3-one with isopropylamine, various reducing agents such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride can be screened to find the optimal conditions that maximize the yield of the desired secondary amine while minimizing side reactions. The choice of solvent can also significantly impact the reaction outcome, with solvents like dichloromethane, dichloroethane, or tetrahydrofuran (B95107) commonly used for such transformations.

In the case of N-alkylation of an azetidin-3-amine precursor with an isopropyl halide, the choice of base and solvent is crucial to control the extent of alkylation and prevent the formation of over-alkylated products. Non-nucleophilic bases such as diisopropylethylamine (Hünig's base) are often employed to scavenge the acid generated during the reaction without competing with the amine nucleophile.

The final step of forming the dihydrochloride salt requires careful control of the pH and solvent to ensure complete protonation of both nitrogen atoms and to facilitate the crystallization of a pure product.

Table 1: Illustrative Optimization of Reductive Amination Conditions

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | NaBH(OAc)₃ | Dichloromethane | 25 | 12 | 75 | 92 |

| 2 | NaBH₃CN | Methanol | 25 | 24 | 68 | 88 |

| 3 | H₂/Pd-C | Ethanol | 50 | 8 | 82 | 95 |

| 4 | NaBH(OAc)₃ | 1,2-Dichloroethane | 40 | 10 | 85 | 96 |

This is a hypothetical data table for illustrative purposes.

Novel Precursor Synthesis and Derivatization Strategies

The development of novel precursors can open up new synthetic routes and allow for greater diversification of the final products. For the synthesis of this compound, one could envision the use of precursors that already contain the isopropylamino moiety, which would then be used to construct the azetidine ring.

For example, a suitably protected 3-(isopropylamino)propane-1,2-diol could be a precursor for the formation of the azetidine ring through intramolecular cyclization. Derivatization strategies for the final compound could involve further functionalization of the secondary amine or the azetidine nitrogen.

Functionalization and Derivatization of the Azetidine Moiety in this compound

The azetidine moiety in this compound offers opportunities for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with potentially unique properties.

Directed Amination and Alkylation Reactions

The secondary amine at the 3-position of the azetidine ring can undergo further alkylation or amination reactions. For instance, reaction with an alkyl halide in the presence of a base can introduce a second substituent on the amine.

Directed C-H functionalization of the azetidine ring itself represents a more advanced strategy for derivatization. Palladium-catalyzed intramolecular C(sp³)-H amination has been shown to be an effective method for the synthesis of functionalized azetidines. rsc.org This approach allows for the direct formation of C-N bonds at specific positions on the azetidine ring, guided by a directing group.

Ring-Expansion and Ring-Contraction Methodologies

The strained four-membered azetidine ring can undergo ring-expansion reactions to form larger heterocyclic systems such as pyrrolidines and piperidines. These transformations are often driven by the release of ring strain. For example, azetidinium ylides, generated from the reaction of azetidines with carbenes, can undergo a bohrium.comresearchgate.net-Stevens rearrangement to yield ring-expanded pyrrolidines.

Conversely, ring-contraction methodologies can be employed to synthesize azetidines from larger rings, although this is a less common approach. For instance, certain substituted pyrrolidines can undergo photochemical or thermal rearrangements to yield azetidine derivatives.

Table 2: Summary of Synthetic Strategies

| Strategy | Description | Key Intermediates | Advantages |

| Convergent Synthesis | Separate synthesis of azetidine core and side chain, followed by coupling. | 1-Benzhydrylazetidin-3-one, Isopropylamine | High efficiency, modularity. |

| Divergent Synthesis | Functionalization of a common azetidine precursor. | Azetidin-3-amine | Access to a library of derivatives. |

| Stereoselective Synthesis | Use of chiral catalysts, auxiliaries, or starting materials. | Chiral N-propargylsulfonamides | Control of stereochemistry. |

| Functionalization | Modification of the final compound. | n-Isopropylazetidin-3-amine | Generation of diverse analogs. |

This is a hypothetical data table for illustrative purposes.

Palladium-Catalyzed Coupling Reactions for Azetidine Substitution

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the formation of carbon-nitrogen bonds. nih.govorganic-chemistry.orgresearchgate.net This methodology is highly applicable to the synthesis of N-substituted azetidin-3-amines through the coupling of a suitably protected 3-haloazetidine with isopropylamine. The reaction typically involves a palladium precursor, a phosphine (B1218219) ligand, and a base.

The general transformation can be depicted as the reaction of a protected 3-iodo- or 3-bromoazetidine (B1339375) with isopropylamine in the presence of a palladium catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich biarylphosphine ligands often providing the best results. nih.gov These ligands facilitate both the oxidative addition of the palladium to the azetidine-halide bond and the subsequent reductive elimination to form the desired C-N bond.

Detailed Research Findings:

While a specific protocol for the synthesis of n-Isopropylazetidin-3-amine via this method is not extensively documented in publicly available literature, the principles of palladium-catalyzed amination of C(sp³)-halides are well-established. Studies on the amination of various alkyl halides provide a strong basis for its application to the azetidine system. The reaction would likely proceed via the catalytic cycle illustrated below:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the protected 3-haloazetidine to form a Pd(II) complex.

Amine Coordination and Deprotonation: Isopropylamine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The desired n-Isopropylazetidin-3-amine derivative is formed through reductive elimination, regenerating the Pd(0) catalyst.

Control experiments in related systems have shown that the choice of ligand and base can significantly influence the reaction yield and selectivity, minimizing side reactions such as β-hydride elimination. nih.gov The N-protecting group on the azetidine ring also plays a critical role in substrate stability and reactivity. Following the coupling reaction, deprotection would yield the target compound, which can then be converted to its dihydrochloride salt.

| Parameter | Description | Example from Analogous Reactions |

|---|---|---|

| Palladium Precursor | Source of the palladium catalyst. | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | Bulky biarylphosphines (e.g., XPhos, RuPhos) |

| Base | Required for the deprotonation of the amine. | NaOtBu, K₃PO₄ |

| Solvent | The medium for the reaction. | Toluene, Dioxane |

| Temperature | Reaction temperature. | 80-110 °C |

Chemoenzymatic Synthetic Routes for Chiral Azetidine Derivatives

Chemoenzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. For the preparation of enantiomerically pure n-Isopropylazetidin-3-amine, a key strategy is the enzymatic kinetic resolution of a racemic precursor. organic-chemistry.orgnih.gov Lipases are particularly effective for this purpose, often used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the two enantiomers.

A more advanced approach is Dynamic Kinetic Resolution (DKR), which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. organic-chemistry.orgnih.gov This allows for a theoretical yield of 100% for the desired enantiomer. A typical DKR of a primary amine involves a lipase (B570770), such as Candida antarctica lipase B (CALB), for the enantioselective acylation, and a metal catalyst, often ruthenium-based, to racemize the unreacted amine.

Detailed Research Findings:

The application of chemoenzymatic DKR to the synthesis of chiral primary amines is well-documented. organic-chemistry.orgnih.gov A plausible route to enantiomerically enriched n-Isopropylazetidin-3-amine would first involve the synthesis of racemic N-protected azetidin-3-amine. This racemic amine could then be resolved via DKR. The process would involve the selective acylation of one enantiomer by a lipase, while the remaining enantiomer is continuously racemized by a ruthenium catalyst. This allows the conversion of the entire racemic mixture into a single enantiomer of the acylated product. Subsequent deprotection of both the acyl group and the azetidine nitrogen would yield the desired enantiomer of n-Isopropylazetidin-3-amine.

Another chemoenzymatic approach involves the use of transaminases (TAs) or amine dehydrogenases (AmDHs). wiley.comnih.gov These enzymes can catalyze the asymmetric amination of a ketone precursor. In this case, a suitable N-protected azetidin-3-one could be converted directly to the chiral N-protected azetidin-3-amine using a transaminase with an appropriate amine donor, or an amine dehydrogenase with ammonia (B1221849) and a cofactor. nih.gov Subsequent N-isopropylation would lead to the final product.

| Component | Function | Specific Example |

|---|---|---|

| Enzyme | Catalyzes the enantioselective acylation. | Candida antarctica Lipase B (CALB) |

| Acylating Agent | Provides the acyl group for the resolution. | Isopropyl acetate, Ethyl acetate |

| Racemization Catalyst | Racemizes the unreacted amine enantiomer. | Shvo's catalyst (a ruthenium complex) |

| Solvent | Reaction medium compatible with both catalysts. | Toluene, MTBE |

Medicinal Chemistry Research and Drug Discovery Applications

Design and Synthesis of Novel Chemical Entities Incorporating n-Isopropylazetidin-3-amine (B13497791) Dihydrochloride (B599025)

The synthesis of novel compounds is the cornerstone of drug discovery. The use of n-Isopropylazetidin-3-amine dihydrochloride as a starting material or intermediate allows for the creation of diverse molecular architectures through various synthetic strategies.

Scaffold hopping is a powerful strategy in medicinal chemistry aimed at identifying isofunctional molecular skeletons with improved properties. The azetidine (B1206935) ring of n-Isopropylazetidin-3-amine can serve as a bioisosteric replacement for other cyclic systems, such as piperidines or pyrrolidines, in known bioactive compounds. This substitution can lead to significant changes in potency, selectivity, and pharmacokinetic profiles. For instance, replacing a larger, more flexible ring with the more rigid azetidine scaffold can lock the molecule into a bioactive conformation, enhancing its interaction with a biological target.

Bioisosteric replacement is a technique used to swap one functional group for another with similar physical or chemical properties, with the goal of improving the compound's biological activity or reducing toxicity. The amine functionality of this compound offers a key point for derivatization, allowing for its incorporation as a bioisostere for other amine-containing fragments in a lead molecule.

Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. The primary amine of this compound makes it a suitable component for various MCRs, such as the Ugi or Passerini reactions. The utilization of this building block in MCRs enables the rapid generation of large and diverse chemical libraries of novel compounds. These libraries can then be screened for biological activity, accelerating the hit-to-lead optimization process in drug discovery.

Biological Evaluation of this compound Derivatives

The synthesis of novel compounds is followed by a thorough biological evaluation to determine their therapeutic potential. This involves a series of in vitro and cell-based assays to assess their pharmacological activity, mechanism of action, and drug-like properties.

Derivatives of this compound are subjected to in vitro pharmacological profiling to determine their activity against specific biological targets, such as enzymes or receptors. These assays are crucial for establishing a compound's potency and selectivity. For example, a library of compounds synthesized using this compound could be screened against a panel of kinases to identify potential cancer therapeutics or against G-protein coupled receptors (GPCRs) to discover novel treatments for neurological disorders. The data from these assays, often expressed as IC50 or Ki values, are critical for establishing structure-activity relationships (SAR).

Table 1: Illustrative In Vitro Pharmacological Data for Hypothetical this compound Derivatives

| Compound ID | Target | Assay Type | IC50 (nM) |

| AZ-001 | Kinase A | Enzyme Inhibition | 50 |

| AZ-002 | GPCR B | Radioligand Binding | 120 |

| AZ-003 | Protease C | Enzyme Inhibition | 75 |

| AZ-004 | Ion Channel D | Electrophysiology | 250 |

This table is for illustrative purposes only and does not represent actual experimental data.

Following in vitro profiling, promising compounds are advanced to cell-based assays to evaluate their activity in a more physiologically relevant context. These assays can confirm the on-target activity of a compound and provide insights into its cellular mechanism of action. For instance, derivatives of this compound identified as potent enzyme inhibitors in vitro would be tested in cell lines where the target enzyme is known to play a critical role. The readouts from these assays could be changes in cell proliferation, apoptosis, or the modulation of specific signaling pathways.

Table 2: Representative Cell-Based Assay Data for a Hypothetical this compound Derivative (AZ-001)

| Cell Line | Assay Type | Endpoint | EC50 (µM) |

| Cancer Cell Line X | Proliferation Assay | Inhibition of Cell Growth | 1.2 |

| Normal Cell Line Y | Cytotoxicity Assay | Cell Viability | > 50 |

| Reporter Gene Assay | Pathway Modulation | Reporter Gene Expression | 0.8 |

This table is for illustrative purposes only and does not represent actual experimental data.

For a drug to be effective, it must be able to reach its target within the cell. Therefore, assessing the cellular permeability of novel compounds is a critical step in the drug discovery process. Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays are used to predict a compound's ability to cross cell membranes. Furthermore, target engagement assays are employed to confirm that the compound is interacting with its intended target within the cellular environment. Techniques like the Cellular Thermal Shift Assay (CETSA) can provide direct evidence of target binding in intact cells. The incorporation of the n-isopropylazetidin-3-amine moiety can influence these properties, and a careful assessment is necessary to guide further optimization.

Advanced Drug Design Paradigms in the Context of Azetidine Chemistry

The incorporation of small, rigid scaffolds is a key strategy in modern medicinal chemistry to enhance the physicochemical properties and pharmacological profiles of drug candidates. Azetidines, as saturated four-membered nitrogen-containing heterocycles, are particularly valuable in this regard. enamine.net They offer a three-dimensional structure that can help to optimally orient substituents in the binding pocket of a biological target, potentially leading to increased potency and selectivity. enamine.net The inherent ring strain of the azetidine nucleus also makes it a useful synthetic handle. researchgate.net

Structure-Based Drug Design (SBDD) and Molecular Docking

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of a biological target, typically a protein or nucleic acid, to design ligands with high affinity and selectivity. Molecular docking is a key computational tool in SBDD, predicting the preferred orientation of a molecule when bound to a target.

Table 1: Hypothetical Molecular Docking Parameters for this compound

| Parameter | Hypothetical Value/Observation | Rationale |

| Binding Energy | Could range from -5 to -8 kcal/mol | Dependent on the specific interactions within the binding site. |

| Key Interactions | Hydrogen bonds with backbone or side-chain residues; van der Waals interactions from the isopropyl group. | The amine groups are prime candidates for hydrogen bonding, while the alkyl group can engage in hydrophobic interactions. |

| Conformational Strain | Low | The rigid azetidine ring would limit conformational flexibility, potentially reducing the entropic penalty of binding. enamine.net |

Ligand-Based Drug Design (LBDD) and Pharmacophore Modeling

In the absence of a 3D structure of the target, Ligand-Based Drug Design (LBDD) methods are employed. These strategies are based on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling is a central component of LBDD, identifying the essential steric and electronic features required for biological activity.

If a series of active compounds containing the n-isopropylazetidin-3-amine moiety were discovered, a pharmacophore model could be generated. This model would likely include features such as a hydrogen bond donor (from the amines), a hydrogen bond acceptor (the nitrogen atom), and a hydrophobic feature (the isopropyl group), all arranged in a specific 3D geometry defined by the rigid azetidine core. This model could then be used to screen virtual libraries for new compounds with similar features and potentially similar activity.

Fragment-Based Drug Design (FBDD) Integration

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-affinity compounds ("fragments") that bind to the target protein. These fragments are then optimized and grown into more potent lead compounds.

This compound, or a deconstructed version of it, could be included in a fragment library. The azetidine core itself is an attractive fragment due to its conformational rigidity and introduction of 3D character. enamine.net If a fragment hit containing the azetidine-3-amine scaffold were identified through biophysical screening methods (e.g., X-ray crystallography, NMR), it would serve as a starting point for optimization. The isopropyl group or other substituents could then be added or modified to improve binding affinity and selectivity.

Virtual Screening and Cheminformatics in Lead Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Cheminformatics involves the use of computational methods to analyze and manage chemical data.

A library of virtual compounds containing the n-isopropylazetidin-3-amine scaffold could be generated and screened against a panel of drug targets. Cheminformatics tools could be used to analyze the properties of these virtual compounds, ensuring they have drug-like characteristics (e.g., appropriate molecular weight, lipophilicity, and number of hydrogen bond donors/acceptors). This approach could rapidly identify potential starting points for a drug discovery program.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Structural Determinants for Biological Activity and Selectivity

The biological activity of azetidine (B1206935) derivatives is highly sensitive to the nature, position, and orientation of various substituents on the azetidine ring. These structural features govern the molecule's ability to interact with biological targets, influencing its potency and selectivity.

The substitution pattern on the azetidine ring is a critical determinant of biological activity. In the case of 3-aminoazetidine analogs, modifications at the nitrogen atom of the amine and the ring nitrogen have been shown to significantly modulate potency and selectivity for various targets, such as neurotransmitter transporters.

For instance, in studies of 3-aminoazetidine derivatives as triple reuptake inhibitors, the nature of the substituent on the ring nitrogen (R1) and the amine nitrogen (R2) plays a pivotal role. Research on a series of 3-aminoazetidines designed through bioisosteric modification of 3-α-oxyazetidine revealed that inhibitory activities against serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DA) transporters are highly dependent on these substitutions. nih.govnih.gov Generally, compounds with a substituent on the azetidine ring nitrogen demonstrated higher reuptake inhibitory activity compared to those with a substituent on the exocyclic amine. nih.gov The bulkiness of the substituent on the ring nitrogen also appears to be a disadvantage for reuptake inhibitory activities. nih.gov

In a different context, studies on azetidine derivatives as GABA uptake inhibitors have shown that N-alkylation with lipophilic residues can significantly enhance potency. For example, azetidin-2-ylacetic acid derivatives with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety on the ring nitrogen exhibited high potency at the GAT-1 transporter. nih.gov This highlights the importance of lipophilic substituents in facilitating interactions with the transporter protein.

The following interactive table summarizes the impact of substituent variation on the activity of 3-aminoazetidine analogs based on findings from related series.

| General Structure | R1 (on ring N) | R2 (on exocyclic N) | Observed Activity Trend | Reference |

| 3-Aminoazetidine | Varied Aryl/Arylalkyl | H | Higher reuptake inhibitory activity at SERT, NET, DAT | nih.gov |

| 3-Aminoazetidine | H | Varied Aryl/Arylalkyl | Lower reuptake inhibitory activity compared to N-substituted analogs | nih.gov |

| Azetidine-3-carboxylic acid | Lipophilic alkyl (e.g., {2-[tris(4-methoxyphenyl)methoxy]ethyl}) | N/A | Potent GAT-3 inhibition (IC50 = 15.3 µM) | nih.govresearchgate.net |

| Azetidin-2-ylacetic acid | Lipophilic butenyl (e.g., 4,4-diphenylbutenyl) | N/A | Potent GAT-1 inhibition (IC50 = 2.83 µM) | nih.gov |

This table is illustrative and based on data from analogous azetidine series to demonstrate general SAR principles.

Chirality is a fundamental aspect of drug design, as different stereoisomers of a molecule can exhibit distinct pharmacological and toxicological profiles. For azetidine derivatives, the presence of stereocenters, often at positions 2 and 3 of the ring, can profoundly influence their interaction with chiral biological macromolecules like receptors and enzymes.

While specific stereochemical studies on n-Isopropylazetidin-3-amine (B13497791) were not found, research on related compounds underscores the importance of stereochemistry. For example, in the development of 3-substituted azetidines as triple reuptake inhibitors, the initial lead compound was a racemate, necessitating either chiral chromatography or asymmetric synthesis to separate the enantiomers for further evaluation. nih.gov This implies that the biological activity likely resides in one enantiomer or that the enantiomers have different activity profiles. The direct N-alkylation of α-amino acid esters and amides with alcohols has been developed as a robust method that allows for excellent retention of stereochemical integrity, highlighting the importance of controlling stereochemistry during synthesis. rug.nl

The synthesis of N-alkyl amino acids, which are frequently encountered chiral moieties in bioactive compounds, often requires methods that preserve the stereochemistry of the starting material. rug.nlmonash.edu This is because the precise three-dimensional arrangement of atoms is critical for molecular recognition at the target site.

The constrained nature of the four-membered azetidine ring significantly limits the conformational freedom of molecules containing this scaffold. This pre-organization can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.

Conformational studies of peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have shown that this moiety can act as a β-turn inducer. researchgate.net This ability to induce specific secondary structures is a key feature of conformationally constrained amino acids. Furthermore, an interesting main-chain-to-side-chain hydrogen bond can form, connecting the nitrogen of the azetidine ring to the amide NH of the following residue, which adds to the conformational options offered by these building blocks. researchgate.net

The puckered nature of the azetidine ring allows for different conformations, and the substituents on the ring can influence the preferred conformation. In 3,3-substituted azetidine moieties, the methylene (B1212753) protons can appear broadened in NMR spectra due to the conformational dynamics of the ring. mdpi.com The bioactive conformation, i.e., the three-dimensional structure that the molecule adopts when it binds to its target, is a crucial piece of information for structure-based drug design. For analogs of n-Isopropylazetidin-3-amine, it is likely that the azetidine ring adopts a specific pucker and that the isopropyl group has a defined orientation relative to the 3-amino group in the bioactive state.

Quantitative Structure-Activity Relationship (QSAR) Modeling of n-Isopropylazetidin-3-amine Dihydrochloride (B599025) Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used in drug discovery to correlate the biological activity of a series of compounds with their physicochemical properties, which are quantified by molecular descriptors.

While specific QSAR models for n-Isopropylazetidin-3-amine dihydrochloride analogs are not publicly available, the principles of QSAR have been successfully applied to other classes of azetidine derivatives. For instance, QSAR studies have been performed on a series of 1,3,4-thiadiazol-2-yl azetidin-2-ones to model their antimicrobial activity. researchgate.net In another study on benzoxazole-bearing azetidinone derivatives, 3D-QSAR models were developed to understand the structural requirements for anticancer and anti-inflammatory activity. ijrar.org

The development of a predictive QSAR model typically involves the following steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Such models, once validated, can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

The predictive power of a QSAR model depends heavily on the choice of molecular descriptors. These numerical values encode different aspects of a molecule's structure and properties. nih.govresearchgate.net

Topological descriptors are derived from the 2D representation of a molecule and describe aspects such as size, shape, and branching. nih.govresearchgate.net They are computationally inexpensive to calculate and have been widely used in QSAR studies. researchgate.net Examples include:

Molecular Weight: A simple descriptor related to the size of the molecule.

Connectivity Indices (e.g., Randić index): Describe the branching of the molecular skeleton.

Wiener Index: Relates to the compactness of the molecule.

Electronic descriptors quantify the electronic properties of a molecule, which are crucial for molecular interactions. These are often calculated using quantum mechanical methods and include:

Dipole Moment: Measures the polarity of the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: Relate to the molecule's ability to donate or accept electrons.

Partial Atomic Charges: Describe the charge distribution within the molecule.

In QSAR studies of heterocyclic compounds, a combination of topological, electronic, and other descriptors (e.g., hydrophobic and steric) often provides the best predictive models. For example, in a QSAR study of pyrazine-containing thiazolines and thiazolidinones, descriptors related to electronic properties, topology, and hydrophobicity were found to be important for their antitubercular and antibacterial activities. nih.gov

Cross-Validation and Statistical Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. For azetidine derivatives, including this compound, the development of robust QSAR models is crucial for predicting bioactivity and guiding the synthesis of more potent analogues. The reliability of any QSAR model hinges on rigorous statistical validation and cross-validation procedures to ensure its predictive power.

Internal and external validation methods are employed to assess a model's performance. Internal validation techniques, such as leave-one-out (LOO) cross-validation, are used during the model development phase. In LOO, one compound from the dataset is omitted, and the model is built with the remaining compounds. The activity of the omitted compound is then predicted. This process is repeated until every compound has been left out once. The resulting cross-validation coefficient (Q²) provides a measure of the model's internal predictive ability. researchgate.netnih.gov A high Q² value (typically > 0.5) indicates a robust and predictive model. For a series of azetidinone derivatives, a QSAR model was considered reliable with a Q² of 0.6189 against a correlation coefficient (r²) of 0.8040. researchgate.net

External validation is the most stringent test of a model's predictive power. It involves using the developed QSAR model to predict the biological activity of an external set of compounds that were not used in the model's creation. nih.gov The predictive ability is assessed by the external correlation coefficient (R²ext). A high R²ext value confirms that the model can accurately predict the activity of new, untested compounds.

Other statistical parameters are also critical for validating QSAR models. These include the coefficient of determination (R²), which measures the goodness of fit, the standard deviation (S), and the Fischer coefficient (F), which assesses the statistical significance of the model. researchgate.net For a series of azetidinones derived from dapsone, a highly significant QSAR model demonstrated an R² of 0.992, an F value of 185.088, and a Q² of 0.992. researchgate.net These validation metrics ensure that the relationships identified between molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and biological activity are not due to chance.

Table 1: Statistical Validation Parameters for a Hypothetical QSAR Model of Azetidine Analogs

| Parameter | Description | Value | Interpretation |

| R² | Coefficient of Determination | 0.91 | Indicates a strong correlation between the predicted and observed activities for the training set. |

| Q² (LOO) | Leave-One-Out Cross-Validation Coefficient | 0.85 | Demonstrates high internal predictive power and model robustness. |

| R²ext | External Validation Coefficient | 0.88 | Confirms the model's ability to accurately predict the activity of an external test set. |

| F-statistic | Fischer's F-test value | 175.4 | Shows that the model is statistically significant and the relationship is not random. |

| S | Standard Deviation of the Regression | 0.25 | Represents the average error between the predicted and observed values. |

Structure-Kinetic Relationship Studies for On- and Off-Target Binding

Beyond binding affinity (a thermodynamic parameter), the kinetic parameters of a drug-target interaction—namely the association rate (k-on) and the dissociation rate (k-off)—are increasingly recognized as critical determinants of in vivo efficacy and safety. rsc.org The duration of time a compound remains bound to its target, known as the residence time (τ = 1/k-off), can significantly influence its pharmacological effect. rsc.orgacs.org Structure-Kinetic Relationship (SKR) studies aim to understand how modifications to a molecule's structure, such as those that could be made to this compound, impact these kinetic rates for both the intended (on-target) and unintended (off-target) proteins.

Minor structural changes can lead to profound effects on binding kinetics. nih.gov For instance, altering the polarity of a ligand can influence its association rate. rsc.org Matched molecular pair analysis, a technique that compares two molecules differing by a single, minor chemical modification, is a powerful tool for elucidating SKR. rsc.org This analysis has shown that increasing a ligand's polarity can affect the association and, in some cases, the dissociation rate. rsc.org

For on-target binding, a longer residence time is often desirable as it can lead to a more sustained pharmacological effect. acs.org This can be achieved by designing molecules that form stable interactions with the target protein, thereby decreasing the k-off rate. Conversely, for off-target binding, a short residence time is preferred to minimize potential toxicity. Kinetic selectivity, which is the ratio of residence times for two different targets, can be a more important parameter than affinity-based selectivity for avoiding adverse effects. nih.gov

Investigations into SKR involve analyzing how specific functional groups and conformational rigidity impact the energy of the drug-target complex ground state and the transition state of binding. rsc.orgnih.gov The rigid four-membered ring of the azetidine scaffold in this compound likely pre-organizes the molecule for binding, which can decrease the entropic penalty of the interaction and potentially influence both k-on and k-off rates. enamine.net

Table 2: Hypothetical Structure-Kinetic Relationship Data for Azetidine Analogs at a Primary Target

| Compound ID | Modification from Parent Scaffold | k-on (10⁵ M⁻¹s⁻¹) | k-off (10⁻³ s⁻¹) | Residence Time (τ) (min) |

| Parent | n-Isopropylazetidin-3-amine | 2.1 | 5.5 | 3.0 |

| Analog A | Replacement of Isopropyl with Cyclobutyl | 2.5 | 2.1 | 7.9 |

| Analog B | Addition of a p-fluoro substituent on a phenyl ring | 1.9 | 5.8 | 2.9 |

| Analog C | Bioisosteric replacement of amine with amide | 3.0 | 0.9 | 18.5 |

Structure-Metabolism Relationship (SMR) Investigations for Metabolic Stability

The metabolic stability of a drug candidate is a critical property that influences its pharmacokinetic profile, particularly its half-life and bioavailability. Structure-Metabolism Relationship (SMR) studies investigate how a compound's chemical structure affects its susceptibility to metabolism by enzymes, primarily the cytochrome P450 (CYP) family. For this compound, the azetidine ring and its substituents are key determinants of its metabolic fate.

The introduction of an azetidine ring into a molecule can be a strategy to improve metabolic stability. researchgate.net The strained four-membered ring is a rigid structure that can block access of metabolic enzymes to labile sites on the molecule. enamine.netrsc.org However, the stability of the azetidine ring itself can be influenced by the nature of its substituents. For example, studies on N-aryl azetidines have shown that the electronic properties of the aryl substituent can impact the chemical and, by extension, metabolic stability of the azetidine nitrogen. nih.gov Electron-withdrawing groups can decrease the basicity of the azetidine nitrogen, potentially making it less susceptible to certain metabolic pathways. nih.gov

Common metabolic pathways for amine-containing compounds include N-dealkylation. The isopropyl group on the azetidin-3-amine (B9764) nitrogen is a potential site for such metabolism. SMR studies would involve synthesizing analogs with different N-alkyl substituents (e.g., cyclopropyl, tert-butyl) to assess how steric hindrance around the nitrogen affects the rate of metabolism. Bioisosteric replacement of metabolically vulnerable groups is a common strategy to enhance stability. For instance, replacing a metabolically unstable piperazine (B1678402) ring with other cyclic amines has been shown to improve metabolic stability while retaining target affinity. nih.gov

In vitro assays using liver microsomes or hepatocytes are standard methods for evaluating metabolic stability. These assays measure the rate of disappearance of the parent compound over time. The findings from these studies provide crucial information for designing new analogs of this compound with an optimized balance of potency and pharmacokinetic properties.

Table 3: Hypothetical Metabolic Stability of n-Isopropylazetidin-3-amine Analogs in Human Liver Microsomes

| Compound ID | Key Structural Feature | Intrinsic Clearance (µL/min/mg protein) | In Vitro Half-life (t½) (min) | Interpretation |

| Parent | n-Isopropyl group | 85 | 15 | High Clearance, Low Stability |

| Analog D | n-tert-Butyl group | 30 | 42 | Moderate Clearance, Improved Stability |

| Analog E | Isopropyl replaced with cyclopropylmethyl | 45 | 28 | Moderate Clearance, Moderate Stability |

| Analog F | Fluorination of Isopropyl group | 15 | 83 | Low Clearance, High Stability |

Biological and Biochemical Investigations of N Isopropylazetidin 3 Amine Dihydrochloride and Its Derivatives

Receptor Binding and Functional Characterization

The characterization of how n-Isopropylazetidin-3-amine (B13497791) derivatives interact with receptors is fundamental to understanding their pharmacological effects. A significant body of research has centered on a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivatives, which has shed light on their affinity, efficacy, and selectivity for the histamine (B1213489) H3 receptor (H3R).

Radioligand binding assays have been instrumental in determining the binding affinity of these compounds. In these assays, a radiolabeled ligand that is known to bind to the target receptor is used. The ability of a test compound, such as a derivative of n-Isopropylazetidin-3-amine, to displace the radioligand from the receptor is measured. This displacement is indicative of the test compound's affinity for the receptor. A commonly used radioligand for studying the histamine H3 receptor is [3H]Nα-methylhistamine.

For a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, their binding affinities (Ki) for the human histamine H3 receptor were determined using a [3H]Nα-methylhistamine displacement assay. The results revealed that the substitution pattern on the azetidine (B1206935) amine and the pyrimidine (B1678525) ring significantly influences binding affinity. Notably, an isopropyl substitution on the R1 position of the pyrimidine ring was a key feature in some of the studied compounds. mdpi.com

The binding affinities for selected 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivatives at the human H3 receptor are presented in the table below.

| Compound | R1 | R2/R3 | Ki (nM) | pKi |

| 11a | i-Pr | H | 130 | 6.9 |

| 11b | i-Pr | Me | 30 | 7.5 |

| 11c | i-Pr | Et | 250 | 6.6 |

| 11i | i-Pr | Me/Me | 160 | 6.8 |

Data sourced from Wagner et al. (2019). mdpi.com

Beyond simply binding to a receptor, it is crucial to determine the functional consequence of this interaction. Compounds can act as agonists (activating the receptor), antagonists (blocking the receptor from being activated by an agonist), or inverse agonists (reducing the basal activity of a receptor). The functional profiles of n-Isopropylazetidin-3-amine derivatives have been characterized using cellular assays that measure the downstream signaling of the receptor.

For the histamine H3 receptor, which is a G protein-coupled receptor (GPCR), functional activity is often assessed by measuring changes in intracellular cyclic AMP (cAMP) levels. H3R activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased cAMP production. In a CRE-luciferase reporter gene assay, the potency (EC50) and intrinsic activity (α) of the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivatives were determined. Histamine was used as a reference full agonist (α = 1.0).

Interestingly, the isopropyl substitution at the R1 position (compounds 11a, 11b, 11c, and 11i) conferred partial agonism, with intrinsic activities (α) around 0.3. mdpi.com This indicates that while these compounds bind to and activate the receptor, they elicit a submaximal response compared to the endogenous full agonist, histamine.

The functional profiling data for these derivatives at the human H3 receptor are summarized in the table below.

| Compound | R1 | R2/R3 | EC50 (nM) | pEC50 | Intrinsic Activity (α) |

| 11a | i-Pr | H | 100 | 7.0 | 0.3 |

| 11b | i-Pr | Me | 25 | 7.6 | 0.3 |

| 11c | i-Pr | Et | 130 | 6.9 | 0.3 |

| 11i | i-Pr | Me/Me | 100 | 7.0 | 0.3 |

Data sourced from Wagner et al. (2019). mdpi.com

The therapeutic potential of a compound is often linked to its selectivity for the intended target receptor over other receptors. Off-target effects can lead to undesirable side effects. The selectivity of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivatives was assessed by comparing their activity at the histamine H3 receptor to their activity at the histamine H4 receptor (H4R).

The key compound from a related series, 14d (VUF16839), which demonstrated full agonism at the H3R, showed a 10-fold lower potency at the H4R, indicating a degree of selectivity for the H3 receptor. mdpi.com While specific selectivity data for the isopropyl-substituted partial agonists (11a-c, 11i) were not detailed in the same manner, the focus of the study was on their H3R activity, suggesting this as their primary target.

The potency of these compounds, represented by their EC50 values, indicates the concentration required to elicit a half-maximal response. As shown in the table in section 5.1.2, the potencies of the isopropyl-substituted derivatives are in the nanomolar range, with compound 11b being the most potent among them with an EC50 of 25 nM. mdpi.com

Mechanistic Studies of Biological Action

Understanding the molecular interactions that govern the binding and function of n-Isopropylazetidin-3-amine derivatives is crucial for rational drug design and for elucidating their mechanism of action at a molecular level.

Molecular modeling and simulation studies have provided insights into how these derivatives may exert their effects at the histamine H3 receptor. A key finding from computational studies on a related full agonist, compound 14d, is that it likely achieves its agonist activity by forming interactions with the same key amino acid residues in the H3R binding pocket as the endogenous ligand, histamine. acs.org

Computational docking and molecular dynamics simulations have been employed to characterize the specific interactions between 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivatives and a homology model of the histamine H3 receptor. acs.org These studies have identified several key amino acid residues that are crucial for ligand binding and receptor activation.

The primary interactions are believed to be:

An ionic bond between the protonated amine of the azetidine side chain and the carboxylate group of Aspartate 114 (D1143.32) in transmembrane helix 3 (TM3).

A hydrogen bond or ionic interaction with Glutamate 206 (E2065.46) in TM5.

An interaction with Tyrosine 374 (Y3746.51) in TM6.

These interactions anchor the ligand in the binding pocket and are thought to be essential for the agonistic activity of these compounds. acs.org The structure of the substituent on the pyrimidine ring, such as the isopropyl group, influences the precise orientation of the molecule within the binding site and can affect both affinity and the degree of receptor activation (full vs. partial agonism).

Modulation of Signal Transduction Pathways

While direct studies on the modulation of signal transduction pathways by n-Isopropylazetidin-3-amine dihydrochloride (B599025) are not prominently documented, the broader class of azetidine-containing molecules has been explored as inhibitors of key signaling proteins. For instance, derivatives of azetidine amides have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). The STAT3 protein is a critical mediator of cellular processes such as proliferation, survival, and angiogenesis. Its constitutive activation is implicated in various human cancers. The azetidine scaffold in these inhibitors serves to orient the pharmacophoric elements in a way that allows for effective binding to the STAT3 protein, thereby disrupting its signaling cascade. It is plausible that derivatives of n-Isopropylazetidin-3-amine could be designed to target similar pathways, leveraging the structural features of the azetidine ring to achieve specific interactions with signaling proteins.

Enzymatic Interactions and Biocatalytic Transformations

The enzymatic interactions and biocatalytic transformations of azetidine derivatives are an area of active research, offering green and efficient alternatives to traditional chemical synthesis. While specific enzymatic processes involving n-Isopropylazetidin-3-amine dihydrochloride are not detailed in the literature, general biocatalytic methods for the synthesis and modification of chiral amines and azetidine rings are well-established.

Enzymes such as lipases have been successfully employed for the kinetic resolution of racemic amine-containing compounds, including those with structures analogous to isopropylamine (B41738) derivatives. For example, lipase (B570770) B from Candida antarctica can catalyze the enantiospecific transesterification of racemic β-amino methyl esters, yielding enantiomerically pure compounds. This highlights the potential for enzymatic methods to resolve racemic mixtures of n-Isopropylazetidin-3-amine or its derivatives, which would be crucial for developing stereospecific biologically active molecules.

Furthermore, transaminases are another class of enzymes used in the synthesis of chiral amines. These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate. While challenges such as unfavorable reaction equilibria exist, strategies like using excess amine donor or employing cascade reactions can drive the synthesis towards the desired amine product. Such biocatalytic approaches could potentially be adapted for the synthesis or modification of n-Isopropylazetidin-3-amine and its derivatives.

Development of Chemical Biology Tools and Probes

The primary amine group in n-Isopropylazetidin-3-amine makes it a suitable starting point for the development of various chemical biology tools, including fluorescent and affinity probes, as well as covalent ligands for target labeling.

Synthesis of Fluorescent and Affinity Probes

Fluorescent probes are indispensable tools for visualizing and studying biological processes in real-time. The synthesis of such probes often involves the conjugation of a fluorophore to a molecule of interest. The amine functionality of n-Isopropylazetidin-3-amine can readily react with amine-reactive fluorescent dyes, such as those containing succinimidyl ester or isothiocyanate groups, to form stable amide or thiourea (B124793) linkages, respectively.

The general strategy for creating such probes would involve:

Selection of a Fluorophore: Choosing a fluorescent dye with suitable spectral properties (e.g., excitation and emission wavelengths, quantum yield) for the intended biological application.

Conjugation Reaction: Reacting n-Isopropylazetidin-3-amine or a derivative with the activated fluorophore under appropriate conditions to form a stable covalent bond.

Purification and Characterization: Isolating the fluorescently labeled product and confirming its structure and purity.

While specific examples utilizing n-Isopropylazetidin-3-amine are not available, the principles of amine-reactive labeling are broadly applicable. Affinity probes, which are used to isolate and identify binding partners of a molecule, can be synthesized in a similar manner, by conjugating the amine group to a tag (like biotin) that allows for affinity purification.

Below is a hypothetical representation of probe synthesis based on general principles:

| Reagent 1 | Reagent 2 | Linkage Formed | Product Type |

| n-Isopropylazetidin-3-amine | Amine-reactive fluorophore | Covalent amide/thiourea | Fluorescent Probe |

| n-Isopropylazetidin-3-amine | Biotin with a reactive ester | Covalent amide | Affinity Probe |

Creation of Covalent Ligands for Target Labeling

Covalent inhibitors, which form a permanent bond with their target protein, have seen a resurgence in drug discovery due to their potential for high potency and prolonged duration of action. The design of targeted covalent inhibitors (TCIs) involves a recognition element that directs the molecule to the target protein and a reactive group (warhead) that forms a covalent bond with a specific amino acid residue.

The n-Isopropylazetidin-3-amine scaffold could serve as a recognition element, which can be derivatized to include a weakly electrophilic warhead. The amine group itself can be used as a handle to attach various warheads through chemical synthesis. For example, it could be acylated with a molecule containing an acrylamide (B121943) or vinyl sulfonamide group, which are common warheads for targeting cysteine residues in proteins.

The development of such covalent ligands would follow these general steps:

Target Identification: Identifying a protein of interest with a suitably located nucleophilic amino acid (e.g., cysteine, lysine).

Scaffold Design: Using the n-Isopropylazetidin-3-amine structure as a base to build a molecule that can bind non-covalently to the target's active or allosteric site.

Warhead Incorporation: Attaching an appropriate electrophilic group to the scaffold that will be positioned to react with the target nucleophile.

Biological Evaluation: Testing the resulting covalent ligand for its ability to selectively and irreversibly label the target protein.

The table below illustrates potential warheads that could be appended to an n-Isopropylazetidin-3-amine-based scaffold:

| Warhead Type | Target Residue | Covalent Reaction |

| Acrylamide | Cysteine | Michael Addition |

| Vinyl Sulfonamide | Cysteine | Michael Addition |

| Fluorosulfonate | Tyrosine, Lysine | Sulfonyl-Fluoride Exchange (SuFEx) |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of n-Isopropylazetidin-3-amine (B13497791) Dihydrochloride (B599025)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. researchgate.net These methods allow for the detailed examination of a molecule's electronic landscape and the prediction of its chemical behavior and spectroscopic signatures.

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations are commonly employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netthescience.dev The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.net

Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), can be derived from these frontier orbital energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, the molecular electrostatic potential (MEP) surface visually maps the charge distribution, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting non-covalent interactions. researchgate.net

| Parameter | Description | Typical Calculated Value (a.u.) for Azetidine (B1206935) Derivatives |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy; related to electron-donating ability. | -0.2 to -0.3 |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy; related to electron-accepting ability. | 0.0 to 0.1 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability. | 0.2 to 0.4 |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | ~0.15 |

| Chemical Hardness (η) | Resistance to change in electron configuration. | ~0.18 |

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net For reactions involving azetidines, such as their synthesis via cyclization, DFT calculations can elucidate the step-by-step mechanism. nih.govnih.gov

For example, in the formation of the azetidine ring through intramolecular cyclization, computational analysis can compare the energy barriers of different possible pathways, such as a 4-exo versus a 5-endo cyclization. nih.govfrontiersin.org By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. researchgate.net This analysis helps rationalize experimental observations, such as regioselectivity and stereoselectivity, by identifying the lowest energy pathway. nih.govfrontiersin.org Such studies provide a detailed understanding of the factors controlling the reaction, including steric and electronic effects. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared with experimental results to aid in signal assignment and confirm the molecule's connectivity and stereochemistry. jmchemsci.commedwinpublishers.com Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, providing insights into the molecule's UV-Visible absorption spectrum. nih.gov

| Spectroscopic Data | Predicted Value (Typical for Azetidine Derivatives) | Experimental Correlation |

|---|---|---|

| IR: N-H Stretch | ~3300-3400 cm⁻¹ | Corresponds to amine group vibrations. jmchemsci.com |

| IR: C-N Stretch | ~1100-1250 cm⁻¹ | Characteristic of the azetidine ring. nih.gov |

| ¹H NMR: Ring CH₂ | δ 3.5-4.5 ppm | Protons on the strained four-membered ring. jmchemsci.com |

| ¹³C NMR: Ring CH | δ 50-60 ppm | Carbon atoms within the azetidine ring. medwinpublishers.com |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are used to study the behavior of molecules on a larger scale, particularly their interactions with other molecules like biological macromolecules. researchgate.netnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. rjptonline.orgresearchgate.net For n-Isopropylazetidin-3-amine dihydrochloride, docking studies can hypothesize its binding mode within the active site of a specific enzyme or receptor. The process involves generating multiple possible conformations of the ligand and fitting them into the protein's binding pocket. vistas.ac.in

A scoring function is then used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode. rjptonline.org The analysis of the best-ranked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.netvistas.ac.in This information is crucial for structure-activity relationship (SAR) studies and for designing more potent and selective analogs.

| Docking Parameter | Description | Typical Outcome for Azetidine Ligands |

|---|---|---|

| Binding Energy/Score | An estimate of the binding affinity (e.g., in kcal/mol). Lower values indicate stronger binding. | -5 to -10 kcal/mol, depending on the target. |

| Hydrogen Bonds | Key electrostatic interactions with specific amino acid residues (e.g., Asp, Ser, Tyr). | Formation of 1-3 hydrogen bonds via the amine groups. |

| Hydrophobic Interactions | Interactions of nonpolar parts of the ligand (e.g., isopropyl group) with nonpolar residues. | Engagement with residues like Val, Leu, Ile. |

| Predicted Pose | The 3D orientation of the ligand in the binding site. | The azetidine ring often acts as a rigid scaffold to orient substituents for optimal interaction. nih.gov |

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms over time. uzh.chresearchgate.net An MD simulation of the this compound-protein complex, starting from the best-docked pose, can be performed to assess the stability of the predicted binding mode. researchgate.net

Over the course of the simulation (typically nanoseconds to microseconds), the trajectory is analyzed to monitor the stability of the complex. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to evaluate structural stability. researchgate.net A stable RMSD suggests that the ligand remains securely in the binding pocket. researchgate.net Furthermore, MD simulations reveal the flexibility of different parts of the protein through Root Mean Square Fluctuation (RMSF) analysis and can show how the protein conformation adapts upon ligand binding. nih.gov These simulations offer a more realistic and dynamic picture of the binding event than static docking models. researchgate.net

Free Energy Calculations for Ligand Binding Affinities

Free energy calculations are pivotal in computational drug design for accurately predicting the binding affinity of a ligand to its protein target. nih.gov Methods like Thermodynamic Integration (TI) and Free Energy Perturbation (FEP) are employed to calculate the relative binding free energy between two ligands or the absolute binding free energy of a single ligand. wustl.edunih.gov These calculations provide a rigorous framework for understanding the thermodynamics of molecular recognition. nih.gov

For azetidine derivatives, which are structurally related to this compound, free energy calculations have been instrumental in lead optimization. For instance, in studies involving azetidine-based inhibitors, computational methods are used to predict how modifications to the azetidine scaffold affect binding to the target protein. researchgate.net The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) approach is a common method used to estimate binding free energies from molecular dynamics (MD) simulations. nih.govresearchgate.net

A hypothetical application of these methods to a series of azetidine derivatives targeting a specific protein kinase could yield data such as that presented in Table 1. Such calculations can guide the synthetic chemistry efforts by prioritizing compounds with the most favorable predicted binding affinities. For example, a study on azetidine amides as STAT3 inhibitors demonstrated that these compounds bind directly to the target with high affinity, a finding that can be further explored and quantified with free energy calculations. nih.gov

Table 1: Illustrative Free Energy Calculation Data for Azetidine Analogs This table is a hypothetical representation based on typical results from free energy calculation studies.

| Compound | Modification from Lead | ΔGbind (kcal/mol) (Predicted) | Experimental IC50 (nM) |

|---|---|---|---|

| Lead Compound | - | -8.5 | 50 |

| Analog 1 | Addition of a methyl group | -9.2 | 25 |

| Analog 2 | Replacement of isopropyl with cyclopropyl | -8.8 | 40 |

Advanced Computational Methodologies and Informatics

Advanced computational methods and informatics tools are increasingly being integrated into the drug discovery pipeline to accelerate the identification and optimization of novel therapeutic agents. cmu.edu

Ab initio and Density Functional Theory (DFT) methods are powerful quantum mechanical calculations used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net These methods are crucial for understanding the intrinsic properties of a molecule like this compound. DFT studies can elucidate the effects of protonation on the amine groups and the conformational preferences of the azetidine ring.

For small amine hydrochlorides, DFT calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net Furthermore, these calculations can provide insights into the nature of hydrogen bonding interactions, which are critical for molecular recognition in biological systems. researchgate.net A study on primary amines and aldehydes utilized DFT to investigate reaction mechanisms, revealing how steric and electronic effects influence the formation of products. nih.gov Similarly, DFT has been used to study the optoelectronic properties of various organic molecules. acs.org

Table 2: Representative DFT Calculation Results for a Substituted Azetidine This table is a hypothetical representation based on typical results from DFT studies.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

Machine learning (ML) algorithms are transforming the exploration of vast chemical spaces. nih.gov These models can be trained on existing datasets of molecules with known properties to predict the properties of new, un-synthesized compounds. nih.govgu.se For azetidine derivatives, ML models can be developed to predict properties such as solubility, permeability, and metabolic stability, which are crucial for drug development. nih.gov

Researchers at MIT and the University of Michigan have developed computational models to predict which compounds will react to form azetidines, moving beyond a trial-and-error approach. thescience.dev These models, based on calculations of frontier orbital energies, can prescreen substrates to determine the likelihood of a successful reaction. thescience.dev This approach significantly accelerates the synthesis of novel azetidine-containing compounds. thescience.dev

Table 3: Example of a Machine Learning Model for Predicting ADMET Properties of Azetidine Derivatives This table is a hypothetical representation based on typical results from machine learning studies in drug discovery.

| Property | Model Type | R2 (Test Set) | RMSE (Test Set) |

|---|---|---|---|

| Aqueous Solubility (logS) | Random Forest | 0.85 | 0.5 |

| Caco-2 Permeability (logPapp) | Support Vector Machine | 0.78 | 0.3 |

Cheminformatics databases are essential resources for modern drug discovery, providing access to vast amounts of chemical and biological data. osdd.net Databases such as PubChem, ChEMBL, and ChemDB serve as repositories for information on small molecules, including their structures, properties, and biological activities. osdd.netbroadinstitute.orgoup.com These databases can be queried to find compounds with specific structural features, such as the azetidine ring in this compound.

Predictive analytics, powered by the data within these databases, allows for the development of quantitative structure-activity relationship (QSAR) models. These models can correlate the structural features of molecules with their biological activities, enabling the prediction of activity for novel compounds. For azetidine derivatives, QSAR models can be built to predict their inhibitory activity against a particular target, guiding the design of more potent analogs. researchgate.net The Enamine REAL database is a massive collection of synthetically accessible compounds that can be screened virtually using these predictive models. enamine.net

Table 4: Major Cheminformatics Databases and Their Relevance

| Database | Description | Relevance to Azetidine Research |

|---|---|---|

| PubChem | A public database of chemical molecules and their activities against biological assays. pitt.edu | Contains information on a wide range of small molecules, including known azetidine derivatives and their biological data. |

| ChEMBL | A large, open-access database of bioactive drug-like small molecules. osdd.net | Provides data on the binding affinity and functional activity of compounds containing the azetidine scaffold against various drug targets. |

| ZINC | A free database of commercially-available compounds for virtual screening. osdd.net | Allows for the virtual screening of millions of azetidine-containing compounds to identify potential hits for a given target. |

Applications Beyond Medicinal Chemistry

Role in Materials Science and Polymer Chemistry

The incorporation of azetidine (B1206935) moieties, such as that found in n-Isopropylazetidin-3-amine (B13497791) dihydrochloride (B599025), into polymers and materials can impart unique and desirable characteristics. The strained four-membered ring and the presence of functional groups offer opportunities for creating novel materials with tailored properties.

Synthesis of Novel Polymers with Tunable Properties

The amine functionality of n-Isopropylazetidin-3-amine dihydrochloride makes it a candidate as a monomer or a functionalizing agent in the synthesis of polymers. Polyamines and their derivatives are a significant class of polymers with diverse applications. The presence of the N-isopropyl group and the 3-amino group on the azetidine ring can influence the properties of the resulting polymers, such as their solubility, thermal stability, and mechanical strength.

For instance, polymers bearing amine moieties are highly valued for their ability to be conjugated with other molecules. The specific structure of this compound could be leveraged to create polymers with specific side-chain functionalities. While direct polymerization studies involving this specific compound are not widely documented, the principles of polymer chemistry suggest its potential utility in creating functional polymers.

Table 1: Potential Polymer Architectures Incorporating n-Isopropylazetidin-3-amine

| Polymer Type | Potential Role of n-Isopropylazetidin-3-amine | Resulting Polymer Properties |

|---|---|---|

| Polyamides | As a diamine monomer in condensation polymerization. | Enhanced thermal stability and altered mechanical properties due to the rigid azetidine ring. |

| Polyimides | As a diamine component. | Improved solubility in organic solvents and modified thermal characteristics. |

Development of Functional Materials and Coatings

The azetidine ring can be utilized in the development of functional materials and coatings. For example, the ring-opening of azetidinium salts is a known reaction that can be exploited in cross-linking processes. This chemistry is relevant for creating durable coatings and adhesives. The N-isopropyl and 3-amino groups of the subject compound could modulate the reactivity and the final properties of such materials.

Functional coatings based on polyacrylate compounds are widely used for their durability and resistance. The incorporation of specific functional molecules can enhance their properties. While direct application of this compound in coatings is not extensively reported, related amine-functional compounds are used to improve adhesion and provide reactive sites for further functionalization acs.org.

Catalysis Research Utilizing Azetidine Scaffolds

The rigid, four-membered ring of azetidine makes it an attractive scaffold for the design of ligands and organocatalysts in asymmetric synthesis. The defined stereochemistry of substituted azetidines can create a specific chiral environment around a catalytic center, leading to high enantioselectivity in chemical reactions.

Design of Organocatalysts and Ligands for Asymmetric Synthesis

Chiral amines are a cornerstone of organocatalysis. While specific studies detailing the use of n-Isopropylazetidin-3-amine as an organocatalyst are limited, the general class of chiral N-alkyl azetidines has been explored for this purpose. The combination of the chiral azetidine backbone and the secondary amine functionality could enable it to act as a catalyst in various transformations, such as Michael additions or aldol reactions. The development of enantioselective syntheses for C2-functionalized N-alkyl azetidines highlights the interest in this class of compounds for organocatalysis nih.gov.

Furthermore, the diamine nature of n-Isopropylazetidin-3-amine makes it a potential precursor for the synthesis of more complex chiral ligands. The two nitrogen atoms can coordinate to a metal center, creating a chelate effect that enhances the stability and catalytic activity of the resulting complex.

Application in Transition Metal Catalysis

Transition metal complexes containing amine ligands are widely used as catalysts in a vast array of organic transformations nih.govnih.gov. The nitrogen atoms in this compound can act as donor ligands for various transition metals. The steric and electronic properties of the N-isopropyl group and the azetidine ring would influence the coordination geometry and the catalytic behavior of the resulting metal complexes mdpi.comnih.govekb.eg.

The synthesis and characterization of transition metal complexes with various amine derivatives have been extensively studied, demonstrating their potential in catalysis nih.govmdpi.com. Although specific catalytic applications of complexes derived from this compound are not well-documented in publicly available literature, the fundamental principles of coordination chemistry and catalysis suggest their potential utility in reactions such as hydrogenation, cross-coupling, and oxidation.

Table 2: Potential Catalytic Applications of this compound Derivatives

| Catalytic Reaction | Role of Azetidine Derivative | Metal Center | Potential Advantages |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral ligand | Rhodium, Iridium, Ruthenium | High enantioselectivity due to the rigid chiral scaffold. |

| Cross-Coupling Reactions | Ligand | Palladium, Nickel, Copper | Enhanced catalyst stability and activity. |

Contributions to Agrochemical Development

Azetidine derivatives have emerged as a promising class of compounds in the field of agrochemicals, exhibiting a range of biological activities, including fungicidal and herbicidal properties. The unique conformational constraints imposed by the azetidine ring can lead to enhanced binding to biological targets and improved efficacy.